molecular formula C15H13FN6OS B2908260 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 587005-04-7

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2908260
CAS No.: 587005-04-7
M. Wt: 344.37
InChI Key: DMKRUOAFHSRLMJ-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a triazole-derived acetamide characterized by a 4-amino-substituted triazole core, a pyridin-4-yl group at the 5-position, and a 4-fluorophenylacetamide moiety (CAS: 482639-92-9) . This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely explored for their pharmacological and biochemical activities, including ion channel modulation and enzyme inhibition .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-11-1-3-12(4-2-11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKRUOAFHSRLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow synthesis techniques can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated reactors and advanced purification systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein monomers, preventing their aggregation into toxic fibrils .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Triazole Substituent Pyridine Position Acetamide Substituent Key Biological Activity Reference
Target Compound 4-Amino 4-pyridinyl 4-fluorophenyl Under investigation
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl 3-pyridinyl 4-ethylphenyl Orco agonist
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl 2-pyridinyl 4-butylphenyl Orco antagonist
AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide) 4-Amino N/A (2-hydroxyphenyl) 4-nitrophenyl Reverse transcriptase inhibitor
5o (2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile) 4-Phenyl 4-pyridinyl Acetonitrile (not acetamide) Not reported

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and an acetamide group, contributing to its unique pharmacological profile. The following table summarizes its key structural attributes:

Property Value
IUPAC Name This compound
Molecular Formula C15H14ClN5OS
Molecular Weight 347.82 g/mol
CAS Number 586998-90-5

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.046 μM against methicillin-resistant S. aureus (MRSA), outperforming standard antibiotics like vancomycin .
  • Antifungal Properties :
    • The compound's antifungal activity has been assessed against fungi such as Candida albicans. Triazole derivatives are known for their ability to inhibit fungal growth by disrupting ergosterol synthesis .

Anticancer Activity

Research indicates that triazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

  • A study highlighted that certain triazole compounds inhibited aromatase enzymes involved in estrogen synthesis, which is crucial for the growth of certain breast cancers .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol production.
  • Cell Signaling Disruption : It may interfere with signaling pathways that promote tumor growth and survival.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • A study by Barbuceanu et al. synthesized mercapto-triazoles and evaluated their antimicrobial potential against S. aureus and C. albicans, finding comparable efficacy to ceftriaxone .
  • Another investigation into quinolone-triazole hybrids demonstrated significant antibacterial effects across a range of Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic Research Focus

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standard drugs like ciprofloxacin .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to determine selectivity indices .

What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR) or tyrosine kinases. Focus on hydrogen bonding with the triazole ring and hydrophobic interactions from fluorophenyl groups .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., pyridinyl substituents) with bioactivity .

How should researchers address discrepancies in reported biological activities of this compound across studies?

Q. Data Contradiction Analysis

  • Structural Validation : Confirm compound purity (>95% via HPLC) and identity (NMR, HRMS) to rule out impurities as confounding factors .
  • Comparative Assays : Re-test activity under standardized conditions (e.g., same cell lines, incubation times) and compare with structurally similar analogs (Table 1) .

Q. Table 1: Comparison of Structural Analogs and Bioactivity

Compound NameKey Structural FeaturesReported Activity (IC₅₀)Source
Target CompoundPyridinyl-triazole, fluorophenyl8.2 µM (MCF-7)
N-(4-nitrophenyl) analogNitrophenyl substituent12.5 µM (HeLa)
Thiazole-containing derivativeThiazole ring15.3 µM (Antimicrobial)

What methodologies are suitable for studying the stability and degradation pathways of this compound under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS to identify products (e.g., hydrolyzed acetamide) .
  • Metabolic Stability : Use liver microsome assays (human or rodent) to assess CYP450-mediated metabolism. Identify major metabolites using UPLC-QTOF .

How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or sulfonamide moieties to modulate lipophilicity and target affinity .
  • Fragment-Based Design : Use X-ray crystallography of compound-target complexes (e.g., kinase-inhibitor structures) to guide modifications at the triazole-thioacetamide junction .

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